molecular formula C4H10O3P+ B12700193 Isopropyl methyl phosphonate CAS No. 5514-35-2

Isopropyl methyl phosphonate

Cat. No.: B12700193
CAS No.: 5514-35-2
M. Wt: 137.09 g/mol
InChI Key: SKEDFVFLIIJDJZ-UHFFFAOYSA-N
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Description

Isopropyl methyl phosphonate is an organophosphorus compound with the molecular formula C4H11O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methyl phosphonate can be synthesized through the esterification of phosphonic acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Isopropyl methyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction can be carried out under acidic or basic conditions, leading to the formation of phosphonic acid and the corresponding alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound to its corresponding phosphonic acid derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl or methyl group is replaced by other nucleophiles.

Major Products: The major products formed from these reactions include phosphonic acid, isopropanol, methanol, and various substituted phosphonates depending on the reagents used .

Scientific Research Applications

Isopropyl methyl phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which isopropyl methyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a mimic of phosphate groups, thereby interfering with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • Diethyl methyl phosphonate
  • Dimethyl methyl phosphonate
  • Pinacolyl methyl phosphonate

Comparison: Isopropyl methyl phosphonate is unique due to its specific ester groups, which confer distinct chemical properties compared to its analogs. For instance, the presence of the isopropyl group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other phosphonates may not be as effective .

Properties

CAS No.

5514-35-2

Molecular Formula

C4H10O3P+

Molecular Weight

137.09 g/mol

IUPAC Name

methoxy-oxo-propan-2-yloxyphosphanium

InChI

InChI=1S/C4H10O3P/c1-4(2)7-8(5)6-3/h4H,1-3H3/q+1

InChI Key

SKEDFVFLIIJDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[P+](=O)OC

Origin of Product

United States

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